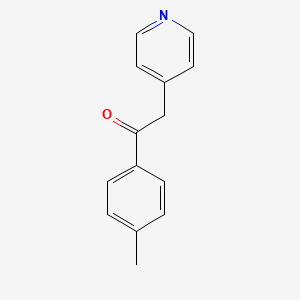

2-(Pyridin-4-yl)-1-(p-tolyl)ethanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

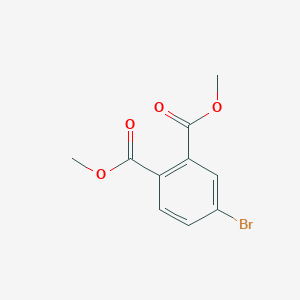

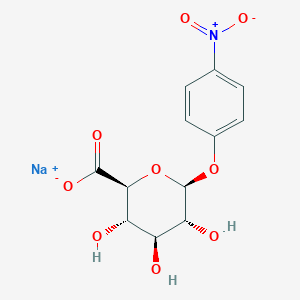

2-(Pyridin-4-yl)-1-(p-tolyl)ethanone is a synthetic organic compound belonging to the class of compounds known as pyridines. It is an aromatic heterocyclic compound composed of a pyridine ring fused to an ethanone moiety. The compound is also known as 4-tolylpyridine and has a molecular formula of C11H11NO. It is a colorless, crystalline solid that is soluble in most organic solvents and has a melting point of 73-74 °C.

Aplicaciones Científicas De Investigación

Synthesis and Antimicrobial Activity

One study focused on the synthesis of a derivative compound, demonstrating significant antimicrobial activity. The research highlights the potential of such compounds in developing new antimicrobial agents (Salimon, Salih, & Hussien, 2011).

Experimental and Theoretical Studies

Another study presented both experimental and theoretical investigations of a related compound, emphasizing its potential in material science and as a model for studying electronic properties (Ataol & Ekici, 2014).

Antibacterial and Plant Growth Regulatory Activities

Research on new 1H-1,2,4-triazole derivatives containing the pyridine moiety revealed some compounds exhibited antifungal and plant growth regulatory activities, indicating their potential in agriculture and pharmaceuticals (Liu et al., 2007).

Spectral and Structural Density Functional Theory

A study applied density functional theory to analyze the spectral and structural characteristics of similar compounds, offering insights into their chemical behavior and potential applications in catalysis (Abdel‐Rhman, Hassanian, & El-asmy, 2012).

Protective Group for Carboxylic Acids

Research on 2-(Pyridin-2-yl)ethanol, a related compound, as a protective group for carboxylic acids in polymer chemistry, underlines its utility in the synthesis and modification of polymers (Elladiou & Patrickios, 2012).

Propiedades

IUPAC Name |

1-(4-methylphenyl)-2-pyridin-4-ylethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO/c1-11-2-4-13(5-3-11)14(16)10-12-6-8-15-9-7-12/h2-9H,10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUCKHEMSKSGZAI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)CC2=CC=NC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30463725 |

Source

|

| Record name | 2-(Pyridin-4-yl)-1-(p-tolyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30463725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Pyridin-4-yl)-1-(p-tolyl)ethanone | |

CAS RN |

100866-13-5 |

Source

|

| Record name | 2-(Pyridin-4-yl)-1-(p-tolyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30463725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Imidazo[1,2-a]pyridin-6-amine](/img/structure/B1312656.png)